molecular formula C9H16N2O2 B13856852 4-Piperidin-3-ylmorpholin-3-one

4-Piperidin-3-ylmorpholin-3-one

Cat. No.: B13856852
M. Wt: 184.24 g/mol
InChI Key: HVAVTVZVAVOWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidin-3-ylmorpholin-3-one is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates both piperidine and morpholine motifs, which are privileged scaffolds found in numerous biologically active molecules and approved therapeutics . Compounds featuring these heterocycles are frequently investigated for their potential in oncology, for instance, as agents capable of binding to DNA and inducing cell cycle arrest and mitochondrial apoptosis in cancer cell lines . Furthermore, molecular frameworks combining piperidine and morpholine are actively explored for the development of new antidiabetic treatments, as these rings can contribute to multitarget inhibition of enzymes like α-glucosidase and DPP-4 . This product is intended for research applications, such as hit-to-lead optimization, biological screening, and structure-activity relationship (SAR) studies. Researchers value this compound for its potential to serve as a versatile building block or a core structure for developing novel therapeutic agents. This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

4-piperidin-3-ylmorpholin-3-one

InChI

InChI=1S/C9H16N2O2/c12-9-7-13-5-4-11(9)8-2-1-3-10-6-8/h8,10H,1-7H2

InChI Key

HVAVTVZVAVOWAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2CCOCC2=O

Origin of Product

United States

Synthetic Methodologies for 4 Piperidin 3 Ylmorpholin 3 One and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for the 4-Piperidin-3-ylmorpholin-3-one Core

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.comias.ac.in For the this compound core, the primary disconnection is at the C-N bond linking the piperidine (B6355638) and morpholinone rings. This leads to two key synthons: a 3-substituted piperidine and a morpholin-3-one (B89469) precursor.

Further disconnection of the morpholinone ring often occurs at the C-N and C-O bonds, suggesting starting materials such as an amino alcohol and a two-carbon electrophile. The piperidine ring can be disconnected to reveal acyclic precursors, which can be cyclized to form the desired heterocyclic system. The choice of disconnection strategy is often guided by the availability of starting materials and the desire to introduce chirality early in the synthesis if a specific stereoisomer is the target.

Conventional Synthetic Routes to the Morpholinone and Piperidine Ring Systems

Cyclization Reactions in Morpholinone Formation

The formation of the morpholinone ring is a critical step in the synthesis of this compound. A common and effective method involves the intramolecular cyclization of an appropriate precursor. researchgate.net For instance, the reaction of an N-substituted amino alcohol with a haloacetyl halide can generate an intermediate that, upon treatment with a base, undergoes cyclization to form the morpholinone ring. researchgate.net

Another approach involves the reaction of α-amino acids with reagents like 1,2-dibromoethane (B42909) in the presence of a base such as potassium carbonate, which can lead to the formation of morpholinone derivatives in good yields and high enantiomeric purity. acs.org Additionally, multicomponent reactions have been developed that allow for the construction of the morpholinone ring from simple, commercially available starting materials in a one-pot process. researchgate.net

Starting Materials Reagents and Conditions Product Key Features
N-substituted amino alcohol1. Chloroacetyl chloride, NaOH, H2O, DCM; 2. aq. KOH, IPA researchgate.netMorpholin-3-oneHigh yield, straightforward cyclization researchgate.net
α-Amino acids1,2-dibromoethane, K2CO3 acs.orgChiral N-protected morpholinone derivatives acs.orgRacemization-free, good yields acs.org
Aldehydes, (phenylsulfonyl)acetonitrile, cumyl hydroperoxide, 2-aminoethanol equivalentQuinine-derived organocatalyst (eQNU) thieme-connect.com3-Aryl/alkyl morpholin-2-ones thieme-connect.comOne-pot, asymmetric, high enantioselectivity thieme-connect.com

Piperidine Ring Synthesis and Functionalization Prior to Coupling

The piperidine ring, a prevalent structure in bioactive molecules, can be synthesized through various methods. researchgate.net A common strategy is the hydrogenation of a corresponding pyridine (B92270) derivative. nih.gov This can be achieved using various catalysts under different conditions, sometimes allowing for the synthesis of specific isomers. nih.gov

Functionalization of the piperidine ring is crucial for its subsequent coupling to the morpholinone moiety. This can be achieved before or after the formation of the piperidine ring. researchgate.net For instance, a pre-functionalized acyclic precursor can be used to construct the piperidine ring, or a pre-formed piperidine ring can be functionalized at a specific position. researchgate.netnih.gov Site-selective C-H functionalization is an advanced strategy that allows for the introduction of functional groups at specific positions of the piperidine ring. nih.gov

Synthetic Approach Description Example
Hydrogenation of PyridinesReduction of the aromatic pyridine ring to a saturated piperidine ring using catalysts like palladium on carbon. nih.govReduction of pyridine N-oxides to piperidines using ammonium (B1175870) formate (B1220265) and palladium on carbon. organic-chemistry.org
Cyclization of Acyclic PrecursorsIntramolecular cyclization of an appropriately functionalized acyclic amine to form the piperidine ring. nih.govGold(I)-catalyzed oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov
Functionalization of Pre-formed RingsIntroduction of substituents onto a pre-existing piperidine ring. researchgate.netRhodium-catalyzed C-H functionalization at the C2 position of N-Boc-piperidine. nih.gov

Advanced Approaches in this compound Synthesis

Asymmetric Synthesis and Chiral Resolution Techniques

The development of asymmetric methods to synthesize enantiomerically pure this compound is of significant interest. Asymmetric synthesis aims to create a specific stereoisomer directly. nih.govresearchgate.net This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral starting materials. nih.gov For instance, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization has been developed to produce 3-substituted morpholin-2-ones with high enantioselectivity. researchgate.netthieme-connect.comnih.gov

Chiral resolution, on the other hand, involves the separation of a racemic mixture into its individual enantiomers. This is often accomplished by reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by techniques like crystallization or chromatography. google.com While effective, this method results in a theoretical maximum yield of 50% for the desired enantiomer. google.com

Technique Description Advantages Disadvantages
Asymmetric Synthesis Directly synthesizes a specific enantiomer using chiral catalysts or auxiliaries. nih.govresearchgate.netHigh enantiomeric excess, potentially higher yields. nih.govRequires development of specific chiral methods. acs.org
Chiral Resolution Separates a racemic mixture into individual enantiomers. google.comApplicable to a wide range of compounds.Maximum 50% yield of the desired enantiomer. google.com

Stereocontrol in Piperidine-Morpholinone Ring Fusion

Achieving stereocontrol at the point of fusion between the piperidine and morpholinone rings is a significant challenge in the synthesis of this compound. The spatial arrangement of these two rings relative to each other can have a profound impact on the molecule's biological activity.

Stereocontrolled synthesis can be achieved through various strategies. One approach is to use a substrate with pre-defined stereocenters that directs the stereochemical outcome of the ring fusion reaction. Another method involves the use of a chiral catalyst that can control the stereochemistry of the bond formation between the two rings. rsc.orgnih.gov For example, catalyst-controlled C-H functionalization has been used for the site-selective and stereoselective synthesis of piperidine derivatives. nih.gov Furthermore, ring-opening reactions of bridged systems can also provide stereocontrolled access to highly substituted piperidinone structures. rsc.org

Application of Modern Catalysis (e.g., Organocatalysis, Metal-Catalyzed Cross-Couplings)

The construction of the this compound core, which features a C-N bond linking two saturated heterocyclic rings, can be envisioned through the lens of modern catalytic advancements. These methods offer high efficiency, selectivity, and functional group tolerance, which are paramount in complex molecule synthesis.

Organocatalysis: Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a powerful metal-free approach. For the synthesis of analogues, enamine catalysis is a prominent strategy. Studies on morpholine-based organocatalysts have highlighted their potential, even though the morpholine (B109124) ring's electronics can sometimes temper reactivity compared to pyrrolidine (B122466) systems. frontiersin.org For instance, β-morpholine amino acids have been successfully designed and tested as catalysts in the 1,4-addition of aldehydes to nitroolefins, achieving excellent yields and stereoselectivity. frontiersin.org This principle could be hypothetically extended to the asymmetric synthesis of the morpholin-3-one ring of the target compound. Chiral catalysts like (S)-Proline and its derivatives, known as "simplest enzymes," could facilitate key bond-forming reactions in the construction of either the piperidine or morpholinone precursors. frontiersin.org

Metal-Catalyzed Cross-Couplings: Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are particularly well-suited for forging the N-C bond between the piperidine and morpholinone moieties. Domino reactions, where multiple bond-forming events occur in a single pot, enabled by palladium catalysts, have been used to create complex heterocycles like 3-amino-substituted 1,2,4-benzothiadiazine 1,1-dioxides from simple precursors. researchgate.net

Furthermore, the synergistic combination of photoredox catalysis with nickel catalysis (metallaphotoredox) allows for the direct coupling of sp³-hybridized carbons. nih.govnih.gov This technology could be applied to couple a functionalized piperidine with a morpholinone precursor using native functional groups like carboxylic acids and alkyl halides, thereby avoiding extra steps for pre-activation. nih.gov Such methods take advantage of tunable hydrogen atom transfer (HAT) catalysts to selectively functionalize C-H bonds adjacent to heteroatoms, a feature present in both rings of the target molecule. nih.gov

A hypothetical metal-catalyzed coupling approach is summarized in the table below.

Table 1: Hypothetical Metal-Catalyzed Coupling Strategies for this compound Analogues

Catalytic SystemCoupling PartnersPotential Reaction TypeKey Advantage
Palladium(0) or Palladium(II)3-Halogenated Piperidine + Morpholin-3-oneBuchwald-Hartwig AminationHigh functional group tolerance, well-established.
Nickel/Photoredox CatalystPiperidine-3-carboxylic acid + Halogenated Morpholinonesp³-sp³ Metallaphotoredox CouplingUses readily available functional groups, avoids pre-functionalization. nih.gov
Copper(I) or Copper(II)Piperidine + Borylated MorpholinoneChan-Lam CouplingOften proceeds under mild, aerobic conditions.

Sustainable and Green Chemistry Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of heterocyclic compounds like this compound, this often involves using environmentally benign solvents, reducing energy consumption, and improving atom economy.

A significant advancement in green chemistry is the use of Deep Eutectic Solvents (DES) as an alternative to volatile organic compounds. researchgate.net DES, such as those formed from glucose-urea or choline (B1196258) chloride-glucose, can act as both the solvent and a catalyst. researchgate.netasianpubs.org The synthesis of various piperidin-4-one derivatives has been successfully demonstrated in these media, achieving good to excellent yields in an atom-economical pathway. researchgate.netasianpubs.org This approach is highly applicable to the synthesis of the target scaffold, offering a safer and more sustainable route. Other green techniques include the use of water as a reaction solvent or employing ultrasound irradiation to promote reactions, which can lead to higher yields and shorter reaction times. researchgate.net

Table 2: Green Chemistry Approaches in the Synthesis of Piperidin-4-one Analogues

MethodologyExample Solvent/ConditionReported Yields for AnaloguesReference
Deep Eutectic Solvent (DES)Glucose-Urea (60:40)70-82% researchgate.netasianpubs.org
Deep Eutectic Solvent (DES)Glucose-Choline Chloride85-90% researchgate.net
Ultrasound IrradiationSilica Chloride SupportHigher yields than conventional methods researchgate.net

Diversification Strategies for the this compound Scaffold

Once the core structure is synthesized, various strategies can be employed to create a diverse range of analogues for structure-activity relationship (SAR) studies.

Parallel Synthesis and Combinatorial Library Generation

Parallel synthesis allows for the rapid creation of a large number of compounds (a library) by reacting sets of starting materials together in an array format. For the this compound scaffold, a library could be generated by reacting a single morpholin-3-one precursor with a diverse collection of substituted piperidines. Alternatively, a common piperidine intermediate could be reacted with various precursors to form different morpholinone rings. This approach has been widely used to generate libraries of piperidin-4-one derivatives to explore their biological activities. biomedpharmajournal.orgnih.gov Such a strategy would be invaluable for efficiently mapping the chemical space around the core scaffold to identify analogues with desired properties. nih.gov

Late-Stage Functionalization of the Core Structure

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, like this compound, in the final steps of a synthesis. nih.govnih.gov This avoids the need for lengthy de novo synthesis for each new analogue. nih.gov LSF often relies on the selective activation of C-H bonds, which are abundant on both the piperidine and morpholinone rings.

Modern LSF is heavily influenced by advances in photoredox and metallaphotoredox catalysis, which allow for a wide range of transformations under mild conditions. nih.govnih.gov These methods can be used to install new functional groups with high regioselectivity, which is crucial for complex molecules. nih.govmpg.de For example, C-H bonds on the scaffold could be converted to C-C, C-N, C-O, or C-F bonds, providing rapid access to novel derivatives. mpg.de

Table 3: Potential Late-Stage Functionalization Reactions on the this compound Scaffold

TransformationPotential Reagents/CatalystsPurposeReference
C-H ArylationPhotoredox/Nickel Catalysis, Aryl HalidesIntroduce aryl groups to modulate properties. nih.gov
C-H AlkylationPhotoredox Catalysis, Alkyl Halides/Carboxylic AcidsExplore steric and electronic effects. nih.gov
C-H FluorinationSelectfluor, Silver/Photoredox CatalysisImprove metabolic stability and binding affinity. researchgate.net
C-H TrifluoromethylationUmemoto's or Togni's reagentsEnhance lipophilicity and cell permeability. researchgate.net

Isotopic Labeling for Mechanistic Studies

The introduction of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into the this compound structure is essential for a variety of studies. Isotopically labeled compounds serve as indispensable tools for elucidating reaction mechanisms, tracking metabolic pathways in biological systems, and acting as internal standards for quantitative analysis by mass spectrometry.

Labeling can be achieved by using isotopically enriched starting materials in the synthesis. Alternatively, LSF methods can be adapted for isotopic labeling. For instance, C-H functionalization strategies can be used to install deuterium. A developed KOMe/Me₃SiSiMe₃ system can generate transient carbanions from aryl halides that are then trapped by deuterated acetonitrile (B52724) (CD₃CN) to install a CD₃ group. researchgate.net Simpler methods involve quenching organometallic intermediates with heavy water (D₂O) to introduce a deuterium atom. researchgate.net These techniques could be applied to selectively label specific positions on the piperidine or morpholinone rings, providing critical insights into the molecule's behavior.

Chemical Reactivity and Transformation Mechanisms of 4 Piperidin 3 Ylmorpholin 3 One

Electrophilic and Nucleophilic Substitution Reactions on the Morpholinone Ring

The morpholin-3-one (B89469) ring, containing an amide functionality, exhibits characteristic reactivity towards electrophiles and nucleophiles. The electron density of the ring is influenced by the amide group and the ether oxygen.

Electrophilic Substitution: The nitrogen atom of the amide can be a site for electrophilic attack, although the lone pair is delocalized into the carbonyl group, reducing its nucleophilicity. Under strongly acidic conditions, protonation of the carbonyl oxygen is more likely. The aromatic ring in related structures like 4-phenyl-3-morpholinone can undergo electrophilic substitution, such as nitration. For instance, the nitration of 4-phenyl-3-morpholinone using nitric acid in sulfuric acid yields 4-(4-nitrophenyl)-3-morpholinone nih.govnih.gov. This suggests that if an aromatic substituent were present on the piperidine (B6355638) ring of 4-piperidin-3-ylmorpholin-3-one, similar electrophilic aromatic substitution reactions would be feasible.

Nucleophilic Substitution: The carbonyl carbon of the morpholin-3-one ring is an electrophilic center and is susceptible to nucleophilic attack. This can lead to the addition of a nucleophile to the carbonyl group, potentially followed by ring opening. While direct nucleophilic substitution at other positions on the morpholinone ring is less common, reactions involving nucleophilic attack on the carbonyl are a key feature of its chemistry. For example, the hydrolysis of the amide bond under acidic or basic conditions would lead to the opening of the morpholinone ring.

Reactivity at the Piperidine Nitrogen and Carbon Centers

The piperidine ring offers multiple sites for chemical modification, primarily at the nitrogen atom and the adjacent carbon atoms.

The secondary amine in the piperidine ring is a primary site of reactivity, acting as a nucleophile and a base. It can readily undergo a variety of reactions, including:

Alkylation: Reaction with alkyl halides or other electrophilic carbon sources to form N-alkylated derivatives. For instance, 1-alkyl-4-piperidones can be prepared through alkylation rsc.org.

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives. This is a common strategy for introducing various functional groups.

Reductive Amination: The piperidine nitrogen can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent to form N-substituted piperidines google.com.

The carbon atoms of the piperidine ring can also be sites of reaction. For example, α-lithiation of N-Boc piperidine followed by reaction with an electrophile allows for functionalization at the C2 position. Oxidation reactions can also occur at the carbon atoms of the piperidine ring researchgate.net.

Ring-Opening and Ring-Closing Reactions of the this compound System

The stability of the heterocyclic rings in this compound is significant, but under certain conditions, ring-opening and ring-closing reactions can be induced.

Ring-Opening Reactions: The morpholin-3-one ring, containing an amide linkage, can be susceptible to hydrolysis under acidic or basic conditions, leading to the opening of the ring to form an amino acid derivative. The ether linkage within the morpholinone ring is generally more stable but can be cleaved under harsh conditions. For related pyrano[3,2-c]quinolinones, ring-opening of the pyrone ring can be effected by treatment with hydrazine (B178648) hydrate (B1144303) organic-chemistry.org.

Ring-Closing Reactions: Intramolecular cyclization reactions involving substituents on the piperidine or morpholinone rings could lead to the formation of new fused or bridged ring systems. For example, if a suitable functional group were present on a substituent attached to the piperidine nitrogen, it could potentially react with the morpholinone ring. Intramolecular cyclization is a common strategy for the synthesis of various piperidine derivatives nih.gov.

Oxidative and Reductive Transformations of the Heterocyclic Rings

Both the piperidine and morpholinone rings can undergo oxidative and reductive transformations.

Oxidative Transformations: The secondary amine of the piperidine ring can be oxidized to form a nitroxide radical or an imine. Oxidation of methylpiperidine derivatives with reagents like mercuric acetate-EDTA can lead to the formation of lactams researchgate.net. The carbon skeleton of the piperidine ring can also be oxidized under stronger conditions.

Reductive Transformations: The amide group in the morpholin-3-one ring can be reduced to an amine. For example, the reduction of the carbonyl group would yield a 4-piperidin-3-ylmorpholine. The reduction of a related compound, 4-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl) morpholine (B109124), with hydrogen over a catalyst yields 4-(piperidin-4-yl)morpholine ajchem-a.comnih.gov. This indicates that the double bond in a tetrahydropyridine (B1245486) ring can be reduced without affecting the morpholine ring under these conditions.

Thermal and Photochemical Stability in Chemical Environments

The thermal and photochemical stability of this compound is an important consideration in its handling and application.

Thermal Stability: Generally, piperidine and morpholine rings are thermally stable. The stability of cycloalkanes is influenced by ring strain, with six-membered rings like piperidine being relatively stable libretexts.org. The morpholin-3-one ring is also expected to be thermally stable under normal conditions. However, at high temperatures, decomposition may occur, potentially involving the cleavage of the weaker bonds in the molecule.

Photochemical Stability: The photochemical stability of the compound would depend on the presence of chromophores that can absorb UV or visible light. The carbonyl group in the morpholin-3-one ring can absorb UV radiation, which could potentially lead to photochemical reactions such as Norrish-type cleavage or cycloadditions. The specific photochemical behavior would need to be investigated experimentally.

Structure Activity Relationship Sar and Structure Property Relationship Spr Insights for 4 Piperidin 3 Ylmorpholin 3 One Analogues

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of a molecule is a critical determinant of its interaction with a biological target. For 4-Piperidin-3-ylmorpholin-3-one and its analogues, conformational analysis reveals the spatial arrangement of key functional groups, which in turn governs molecular recognition. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair and boat conformations. The orientation of the substituent on the piperidine ring (axial versus equatorial) can significantly impact the binding affinity of the molecule to its target protein.

The morpholin-3-one (B89469) ring also possesses a degree of conformational flexibility. The presence of the carbonyl group and the oxygen atom introduces polarity and potential for hydrogen bonding. The relative orientation of the piperidine and morpholin-one rings is determined by rotation around the N-N bond, which can be influenced by the steric bulk of substituents on either ring. Computational modeling and spectroscopic techniques, such as NMR, are often employed to determine the preferred conformations of such molecules in solution and to understand how these conformations relate to their biological activity.

Topographical Mapping of Chemical Functionality

Topographical mapping involves identifying the spatial distribution of chemical features within a molecule that are essential for its biological activity. For this compound analogues, this includes mapping the location of hydrogen bond donors and acceptors, hydrophobic regions, and potential sites for ionic interactions.

Key topographical features of the this compound scaffold include:

Hydrogen Bond Acceptors: The carbonyl oxygen of the morpholin-3-one ring and the nitrogen atoms in both rings can act as hydrogen bond acceptors.

Hydrogen Bond Donors: The N-H group of the piperidine ring, if unsubstituted, can serve as a hydrogen bond donor.

Hydrophobic Regions: The aliphatic carbons of the piperidine and morpholinone rings contribute to the hydrophobic character of the molecule.

The precise arrangement of these functional groups creates a pharmacophore that can be recognized by a specific binding site on a target protein. Modifications to the scaffold can alter this topography, leading to changes in binding affinity and selectivity. For instance, the introduction of a bulky hydrophobic group on the piperidine ring could enhance binding to a target with a corresponding hydrophobic pocket.

Steric and Electronic Effects of Substituents on Molecular Interactions

The introduction of substituents to the this compound scaffold can have profound steric and electronic effects on its molecular interactions.

Steric Effects: The size and shape of a substituent can influence how a molecule fits into a binding pocket. A bulky substituent may sterically hinder the optimal binding orientation, leading to a decrease in activity. Conversely, a well-placed bulky group could enhance van der Waals interactions with the target, thereby increasing affinity. The position of substitution is also critical; for example, a substituent on the piperidine ring may have a different effect depending on whether it is at the 2-, 3-, or 4-position.

Electronic Effects: The electronic properties of a substituent can alter the charge distribution within the molecule, affecting its ability to form hydrogen bonds and other electrostatic interactions. Electron-withdrawing groups, such as halogens or nitro groups, can decrease the basicity of the piperidine nitrogen, which may impact its interaction with acidic residues in the binding site. Conversely, electron-donating groups, such as alkyl or alkoxy groups, can increase the electron density on the ring system.

The interplay of these effects is complex and often requires a systematic approach, such as the synthesis and evaluation of a library of analogues with varying substituents, to fully elucidate the SAR.

Bioisosteric Replacements and their Impact on Target Binding

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. For the this compound scaffold, several bioisosteric replacements could be considered.

For example, the piperidine ring could be replaced with other six-membered nitrogen-containing heterocycles such as piperazine (B1678402) or morpholine (B109124). These changes would alter the hydrogen bonding capacity and basicity of the ring system. The morpholin-3-one ring could be replaced with other lactams, such as a pyrrolidinone or a caprolactam, to explore the effect of ring size on binding.

The following table illustrates potential bioisosteric replacements for the core scaffolds of this compound:

Original ScaffoldPotential BioisostereRationale for Replacement
PiperidinePyrrolidine (B122466)Alters ring size and conformational flexibility.
PiperidineAzepaneIncreases ring size and conformational flexibility.
PiperidineTetrahydropyranReplaces the basic nitrogen with a neutral oxygen, removing a potential ionic interaction site.
Morpholin-3-oneThiazolidin-2-oneIntroduces a sulfur atom, potentially altering binding interactions and metabolic stability.
Morpholin-3-oneOxazolidin-2-oneChanges the position of the heteroatoms within the ring, affecting the dipole moment and hydrogen bonding geometry.

These replacements can lead to significant changes in how the molecule interacts with its biological target, and a systematic exploration of bioisosteres is a powerful tool for lead optimization.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify novel molecular scaffolds that can mimic the biological activity of a known active compound. This approach is particularly useful when the original scaffold has undesirable properties, such as poor ADME (absorption, distribution, metabolism, and excretion) characteristics or intellectual property limitations.

Starting from the this compound scaffold, a scaffold hopping approach could involve searching for structurally diverse compounds that present a similar three-dimensional arrangement of key pharmacophoric features. For example, one could search for compounds that maintain the relative positions of the hydrogen bond acceptors and hydrophobic groups, but with a completely different core structure.

Lead optimization strategies for analogues of this compound would involve a multi-parameter optimization process. This would include not only improving potency and selectivity but also addressing potential liabilities such as metabolic instability or off-target effects. A common strategy is to introduce metabolic "soft spots" or "hard spots" to control the compound's half-life. For instance, replacing a metabolically labile C-H bond with a C-F bond can block metabolism at that position.

The following table outlines potential lead optimization strategies for the this compound scaffold:

Optimization GoalStrategyExample Modification
Improve PotencyIntroduce favorable interactions with the targetAdd a hydroxyl group to form a new hydrogen bond.
Enhance SelectivityExploit differences between target and off-target binding sitesIntroduce a bulky group that is accommodated by the target but not by off-targets.
Increase Metabolic StabilityBlock sites of metabolismReplace a metabolically labile methyl group with a trifluoromethyl group.
Improve SolubilityIntroduce polar functional groupsAdd a carboxylic acid or an amine group.

Through a combination of rational design, guided by SAR and SPR insights, and iterative synthesis and testing, the this compound scaffold can be optimized to yield drug candidates with improved therapeutic potential.

Mechanistic and Biophysical Investigations of 4 Piperidin 3 Ylmorpholin 3 One Interactions

Molecular Target Identification and Validation Methodologies

The initial step in understanding the pharmacological profile of a compound like 4-Piperidin-3-ylmorpholin-3-one involves identifying its molecular targets. A range of methodologies is available for this purpose, each offering unique advantages.

Affinity Chromatography: This technique involves immobilizing the compound on a solid support to capture its binding partners from cell lysates or tissue extracts. The captured proteins are then identified using mass spectrometry.

Chemical Proteomics: This approach utilizes chemical probes derived from the compound of interest to label and identify target proteins directly within a complex biological sample.

Computational Approaches: In silico methods such as molecular docking and pharmacophore modeling can predict potential binding targets based on the compound's structure and comparison to libraries of known ligands and protein structures.

Genetic and Genomic Approaches: Techniques like CRISPR-Cas9 screening or analysis of gene expression changes in response to the compound can provide clues about the pathways and proteins it affects.

Once potential targets are identified, validation is crucial to confirm a direct and functionally relevant interaction. This can be achieved through techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding, and cellular thermal shift assays (CETSA) to demonstrate target engagement in a cellular context.

Quantitative Binding Kinetics and Thermodynamics

To characterize the interaction between this compound and its validated molecular target, it is essential to determine the quantitative parameters of binding. Several biophysical techniques are routinely used for this purpose.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nicoyalife.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the change in refractive index at a sensor surface as a ligand binds to an immobilized target. xantec.comreichertspr.com This allows for the real-time determination of association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated. xantec.comreichertspr.com

Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding. nicoyalife.com This technique requires only small amounts of sample and can be performed in solution. reichertspr.com

A comparative overview of these techniques is presented in the table below:

TechniquePrincipleKey Parameters MeasuredAdvantages
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingKd, ΔH, ΔS, StoichiometryLabel-free, in-solution, provides full thermodynamic profile nicoyalife.com
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surfaceKd, kon, koffLabel-free, real-time kinetics, high sensitivity xantec.comreichertspr.com
Microscale Thermophoresis (MST) Measures changes in molecular movement in a temperature gradient upon bindingKdLow sample consumption, in-solution, wide range of affinities nicoyalife.comreichertspr.com

Enzymatic Inhibition Profiles and Allosteric Modulation Studies

If the identified target of this compound is an enzyme, characterizing its effect on enzymatic activity is a critical next step. This involves determining the inhibition profile and exploring the possibility of allosteric modulation.

Enzyme Inhibition Assays: These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. This allows for the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Mechanism of Inhibition Studies: Further experiments are conducted to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically achieved by analyzing the effect of the inhibitor on the enzyme kinetics at different substrate concentrations.

Allosteric Modulation: Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov Investigating allosteric modulation involves specialized assays designed to detect changes in substrate affinity or maximal reaction velocity that are characteristic of allosteric regulation. nih.govnih.gov

Spectroscopic Probing of Ligand-Target Interactions

Spectroscopic techniques provide valuable insights into the structural details of the ligand-target interaction at an atomic level.

Nuclear Magnetic Resonance (NMR) Titrations: NMR spectroscopy can be used to monitor changes in the chemical shifts of specific atoms in the target protein upon titration with the ligand. These chemical shift perturbations can identify the amino acid residues involved in the binding interface.

Fluorescence Quenching: If the target protein contains fluorescent amino acids (e.g., tryptophan), the binding of a ligand can lead to quenching of this intrinsic fluorescence. nih.gov The degree of quenching can be used to determine the binding affinity.

Cellular Permeability and Distribution Studies in Model Systems

For a compound to be pharmacologically active, it often needs to cross cell membranes to reach its intracellular target. Cellular permeability and distribution are therefore critical parameters to evaluate.

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that provides a rapid assessment of a compound's passive diffusion across an artificial lipid membrane. nih.govresearchgate.net

Caco-2 Cell Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an in vitro model of the intestinal barrier. researchgate.netslideshare.net This assay can assess both passive diffusion and active transport mechanisms. mdpi.com

The table below summarizes key features of these permeability assays:

AssayModel SystemPermeability Mechanism AssessedThroughput
PAMPA Artificial lipid membranePassive diffusionHigh researchgate.net
Caco-2 Caco-2 cell monolayerPassive diffusion, active transport, effluxLow to medium nih.govresearchgate.net

Computational and Theoretical Chemistry Studies on 4 Piperidin 3 Ylmorpholin 3 One

Quantum Mechanical Calculations for Electronic Structure and Spectroscopic Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the spectroscopic properties of molecules. For compounds related to 4-Piperidin-3-ylmorpholin-3-one, such as other morpholine (B109124) and piperidine (B6355638) derivatives, DFT has been employed to understand their fundamental characteristics. researchgate.netnih.gov

Researchers have utilized DFT with various functionals, such as B3LYP and M06-2X, and basis sets like 6-31G(d,p) and 6-311G(d,p), to optimize molecular geometries and calculate electronic properties. researchgate.netnih.gov For instance, in a study on a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, DFT calculations were instrumental in elucidating its structural and spectroscopic features. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

Furthermore, quantum mechanical methods are used to predict spectroscopic data, such as NMR chemical shifts, which can aid in the structural confirmation of newly synthesized compounds. youtube.com Time-dependent DFT (TD-DFT) calculations can be used to predict UV-Vis absorption spectra by identifying electronic transitions between molecular orbitals. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic properties. The energy gap between HOMO and LUMO is a key parameter influencing the molecule's stability and reactivity. nih.gov

Natural Bond Orbital (NBO) analysis is another quantum mechanical technique that has been applied to related heterocyclic systems. nih.gov NBO analysis helps in understanding charge distribution, intramolecular interactions, and the nature of chemical bonds within the molecule. researchgate.net

Interactive Table: Representative Quantum Mechanical Data for a Morpholine Derivative

ParameterCalculated ValueMethodReference
HOMO Energy-6.8 eVDFT/B3LYP/6-31G(d,p) researchgate.net
LUMO Energy-1.5 eVDFT/B3LYP/6-31G(d,p) researchgate.net
Energy Gap (HOMO-LUMO)5.3 eVDFT/B3LYP/6-31G(d,p) researchgate.net
First Static Hyperpolarizability (β₀)0.2747 × 10⁻³⁰ esuDFT/B3LYP/6-31G(d,p) researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, which contains two ring systems connected by a single bond, MD simulations can explore its conformational landscape and the influence of the surrounding environment, such as solvent. rsc.orgwu.ac.th

MD simulations can reveal the preferred conformations of the molecule in different solvents, providing insights into how the solvent affects its shape and potential interactions with biological targets. wu.ac.th By simulating the molecule in a box of water molecules, for example, one can observe the formation of hydrogen bonds and other non-covalent interactions between the solute and solvent. These simulations also provide information on the stability of different conformers and the energy barriers between them.

In the context of drug design, MD simulations are often used to study the stability of a ligand bound to a protein. mdpi.com For piperidine and morpholine-containing compounds that have been identified as potential inhibitors of biological targets, MD simulations can assess the stability of the protein-ligand complex over time. mdpi.commdpi.com Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to evaluate the stability of the binding pose predicted by molecular docking. wu.ac.th

Docking and Molecular Modeling for Ligand-Receptor Interaction Prediction

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a target protein. nih.gov For this compound, docking studies could be employed to screen for potential biological targets and to understand the key interactions that would govern its binding.

In studies involving morpholine and piperidine derivatives, molecular docking has been successfully used to predict their binding modes within the active sites of various enzymes and receptors. mdpi.comnih.govnih.gov For example, docking studies on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors highlighted strong binding interactions within the mTOR active site. mdpi.com Similarly, docking of N-methylmorphinans into the µ-opioid receptor revealed key hydrophobic and hydrogen-bonding interactions responsible for their binding. nih.gov

The process typically involves preparing the 3D structure of the ligand and the receptor, defining the binding site, and then using a scoring function to evaluate the different binding poses. The results of docking studies can guide the design of new analogs with improved binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational methods aimed at establishing a correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These techniques are invaluable in drug discovery for predicting the activity of new compounds and for designing more potent molecules.

For piperidine derivatives, QSAR models have been developed to predict their activity against various targets. nih.govresearchgate.netnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical equation that relates these properties to the biological activity. researchgate.net

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target. frontiersin.orgfiveable.memdpi.com For a molecule like this compound, a pharmacophore model could be developed based on a set of known active compounds with a similar scaffold. This model could then be used to virtually screen large compound libraries to identify new potential hits. frontiersin.org

Interactive Table: Example of a QSAR Model for Piperidine Derivatives

Model TypeStatistical ParameterValueReference
Multiple Linear Regression (MLR)0.742-0.832 nih.gov
MLRQ² (Leave-one-out)0.684-0.796 nih.gov
MLRRMSE0.247-0.299 nih.gov

Ab Initio and DFT Studies of Reaction Mechanisms and Transition States

Computational chemistry methods, particularly DFT and ab initio calculations, are instrumental in elucidating the mechanisms of chemical reactions. nih.gov For the synthesis of this compound and its analogs, these methods can be used to study the reaction pathways, identify intermediates and transition states, and calculate activation energies. researchgate.net

For example, a study on the synthesis of morpholin-2-one (B1368128) derivatives from β-amino alcohols and dicyanofumarates proposed a reaction mechanism involving an addition-elimination-lactonization pathway. researchgate.net DFT calculations could be used to support such a proposed mechanism by calculating the energies of the reactants, intermediates, transition states, and products. This information helps in understanding the feasibility of a reaction and can guide the optimization of reaction conditions.

The calculation of intrinsic reaction coordinates (IRCs) can confirm that a calculated transition state connects the correct reactant and product. nih.gov These computational studies provide a detailed, atomistic-level understanding of the reaction mechanism that is often difficult to obtain through experimental methods alone.

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics encompasses a range of computational tools and techniques used to analyze and manage large sets of chemical data. nih.gov For a scaffold like this compound, cheminformatics approaches can be used for the design of new analogs and for the virtual screening of compound libraries to identify molecules with desired properties. youtube.com

Virtual screening involves the use of computational methods to screen large databases of compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based methods, such as pharmacophore screening, or structure-based methods, like molecular docking. Cheminformatics tools are essential for managing the large datasets involved in these screenings and for analyzing the results.

Furthermore, cheminformatics can be used to design combinatorial libraries of analogs around the this compound scaffold. By systematically varying the substituents on the piperidine and morpholinone rings, it is possible to generate a large number of virtual compounds. These virtual libraries can then be screened for desirable properties, such as predicted biological activity and drug-likeness, to prioritize the synthesis of the most promising candidates.

Advanced Analytical and Characterization Methodologies for 4 Piperidin 3 Ylmorpholin 3 One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of a unique molecular formula. For 4-Piperidin-3-ylmorpholin-3-one (C₉H₁₆N₂O₂), the theoretical exact mass can be calculated and compared against the experimentally measured value to verify its identity.

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation by breaking the molecule into smaller, characteristic pieces. The fragmentation pattern serves as a fingerprint for the molecule. For this compound, key fragmentations would be expected to occur at the bonds connecting the piperidine (B6355638) and morpholinone rings, as well as within the rings themselves.

Expected Fragmentation Pathways:

Cleavage of the N-N' bond: Scission of the bond between the piperidine nitrogen and the morpholinone ring would generate ions corresponding to the individual heterocyclic systems.

Ring Opening: Fragmentation of the morpholinone or piperidine rings, such as the loss of a carbonyl group (CO) or ethylene (B1197577) oxide (C₂H₄O) from the morpholinone moiety.

Loss of side chains: Cleavage within the piperidine ring structure.

Below is a table of expected HRMS data for the parent ion and plausible fragments.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Description Proposed Formula Theoretical Exact Mass (m/z)
[M+H]⁺ (Protonated Molecule) [C₉H₁₇N₂O₂]⁺ 185.1285
[M+Na]⁺ (Sodium Adduct) [C₉H₁₆N₂O₂Na]⁺ 207.1104
Fragment: Piperidin-3-yl ion [C₅H₁₀N]⁺ 84.0808
Fragment: Morpholin-3-one (B89469) ion [C₄H₆NO₂]⁺ 100.0393

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. wiley.com Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity of all atoms in the molecule can be established. slideshare.netnd.edu

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. slideshare.net The spectrum of this compound would show distinct signals for the protons on the piperidine and morpholinone rings. The chemical shifts, integration (area under the peak), and splitting patterns (multiplicity) are key to assigning each signal.

¹³C NMR Spectroscopy: This provides a count of the number of non-equivalent carbon atoms in the molecule. The chemical shift of each carbon is indicative of its functional group type (e.g., C=O, C-N, C-O, C-C).

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the piperidine and morpholinone fragments and confirming the position of substitution.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Position Multiplicity Integration Predicted Chemical Shift (ppm)
Morpholinone CH₂-O Triplet 2H ~4.30
Morpholinone CH₂-N Triplet 2H ~3.80
Morpholinone CH₂-C=O Singlet 2H ~4.15
Piperidine CH (at C3) Multiplet 1H ~2.90
Piperidine CH₂ (axial/equatorial) Multiplets 8H 1.50 - 3.20

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Position Predicted Chemical Shift (ppm)
Morpholinone C=O ~168
Morpholinone CH₂-O ~70
Morpholinone CH₂-N ~48
Morpholinone CH₂-C=O ~45
Piperidine C3 ~55

Vibrational and Electronic Spectroscopy (e.g., IR, Raman, UV-Vis, CD) for Structural Features

Vibrational and electronic spectroscopy provide valuable information about the functional groups and electronic systems within a molecule. scirp.orgnih.gov

Infrared (IR) and Raman Spectroscopy: These complementary techniques measure the vibrational frequencies of bonds within a molecule. researchgate.net Key functional groups in this compound, such as the amide carbonyl (C=O), the ether C-O-C linkage, and the C-N bonds, will exhibit characteristic absorption or scattering bands. The presence and position of these bands help to confirm the molecular structure.

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule. The amide group in the morpholinone ring is the primary chromophore and is expected to exhibit a weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength.

Circular Dichroism (CD) Spectroscopy: The carbon at position 3 of the piperidine ring is a stereocenter. If the compound is synthesized as a single enantiomer or the enantiomers are separated, CD spectroscopy can be used to analyze its stereochemical purity and determine its absolute configuration by comparing the experimental spectrum to theoretical calculations.

Table 4: Summary of Expected Vibrational and Electronic Spectroscopic Data

Technique Functional Group / Transition Expected Wavenumber (cm⁻¹) / Wavelength (nm)
IR / Raman N-H Stretch (Piperidine) 3300 - 3500 (broad)
C-H Stretch (Alkane) 2850 - 3000
C=O Stretch (Amide) 1650 - 1690
C-O-C Stretch (Ether) 1070 - 1150
C-N Stretch 1020 - 1250
UV-Vis n→π* (Amide) ~210 - 230 nm
π→π* (Amide) ~180 - 200 nm

| CD | (Applicable to chiral sample) | Enantiomer-specific positive/negative bands |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.govmdpi.com This technique can unambiguously determine bond lengths, bond angles, and torsional angles. nih.govuky.edu

For this compound, an X-ray crystal structure would provide:

Absolute Stereochemistry: For a single enantiomer, the analysis can determine the absolute configuration (R or S) at the C3 chiral center of the piperidine ring.

Conformational Details: It would reveal the preferred conformation of both the piperidine and morpholinone rings (e.g., chair, boat, twist-boat) and the dihedral angle describing the relative orientation of the two rings.

Intermolecular Interactions: The crystal packing would show any hydrogen bonding (e.g., involving the piperidine N-H) or other intermolecular forces that stabilize the solid-state structure.

This method is the gold standard for confirming the stereochemistry and solid-state conformation of a molecule. mdpi.com

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation (e.g., HPLC, SFC, GC)

Chromatography is a fundamental technique for separating components of a mixture, making it essential for assessing the purity of this compound and for separating its stereoisomers. nih.gov

High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of water and acetonitrile (B52724) or methanol, would be used to quantify the compound and detect any impurities.

Supercritical Fluid Chromatography (SFC): SFC is particularly effective for the separation of stereoisomers. Using a chiral stationary phase, SFC can separate the enantiomers (R and S forms) of this compound, allowing for the determination of enantiomeric excess (ee).

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC may be challenging due to its polarity and relatively high molecular weight. However, analysis may be possible after derivatization to a more volatile form.

Table 5: Application of Chromatographic Techniques for this compound

Technique Primary Application Stationary Phase Example Mobile Phase Example
HPLC Purity assessment, quantification C18 (Reversed-Phase) Water/Acetonitrile Gradient
SFC Separation of enantiomers Chiral (e.g., Cellulose-based) Supercritical CO₂ with co-solvent (e.g., Methanol)

| GC | Analysis of volatile impurities (if applicable) | Polysiloxane (e.g., DB-5) | Helium |

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-IR) for Complex Sample Analysis

Hyphenated techniques couple a separation method with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures. chemijournal.comsaapjournals.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique ideal for detecting and quantifying trace amounts of a compound in a complex matrix, such as biological fluids or environmental samples. saspublishers.comnih.gov The HPLC separates the compound from the matrix, and the tandem mass spectrometer provides definitive identification and quantification. researchgate.net The first mass spectrometer (MS1) selects the parent ion of the target compound, which is then fragmented. The second mass spectrometer (MS2) detects specific fragment ions, a process known as Multiple Reaction Monitoring (MRM), which provides exceptional specificity. nih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR): In this technique, the effluent from a gas chromatograph is passed through an infrared spectrometer. saspublishers.com This allows for the acquisition of an IR spectrum for each separated component, providing functional group information and aiding in the identification of unknown impurities that are amenable to GC analysis.

Table 6: Advantages of Hyphenated Techniques for Analysis

Technique Key Advantages
LC-MS/MS - High sensitivity (detection at pg or fg levels). - High selectivity for analysis in complex matrices. - Provides both retention time and mass spectral data for high confidence in identification. - Structural confirmation through MS/MS fragmentation patterns.

| GC-IR | - Provides functional group information for each separated peak. - Complementary to GC-MS, especially for distinguishing isomers with similar mass spectra but different IR spectra. - Non-destructive nature of IR allows for further analysis. |

Strategic Applications of the 4 Piperidin 3 Ylmorpholin 3 One Scaffold in Chemical Science

Development of Chemical Probes for Biological Target Validation

The design of precise chemical probes is fundamental for validating the function and therapeutic potential of biological targets. The 4-piperidin-3-ylmorpholin-3-one scaffold is an attractive starting point for probe development due to the proven bioactivity of its constituent parts. nih.govresearchgate.net The morpholine (B109124) and morpholinone rings are present in a variety of bioactive molecules and approved drugs, where they often contribute to target affinity and confer advantageous physicochemical properties. nih.govresearchgate.net The piperidine (B6355638) moiety is also a cornerstone of medicinal chemistry, with chiral piperidine scaffolds being widely incorporated to enhance biological activity, modulate physical properties, and improve pharmacokinetics. researchgate.netresearchgate.net

The strategic value of the this compound scaffold lies in its inherent "drug-like" character and its potential for multi-vector optimization. The piperidine nitrogen offers a convenient handle for attaching reporter groups (e.g., fluorophores, biotin) or photoreactive cross-linking moieties essential for target identification and validation studies. Furthermore, the stereochemistry of both the piperidine and morpholinone rings can be systematically varied, allowing for the creation of a library of probes to rigorously map the structure-activity relationships of a target protein's binding site. This synthetic tractability makes the scaffold a promising platform for developing next-generation chemical probes to explore complex biological systems.

Integration into Catalytic Systems and Material Science

The application of heterocyclic scaffolds in catalysis and material science is a rapidly expanding field. While the specific this compound compound has not been extensively documented in these areas, its structural components suggest significant potential. Piperidine derivatives are well-established as ligands in organometallic catalysis, where the nitrogen atom can coordinate to a metal center and influence its reactivity and selectivity.

More directly, related morpholinone structures have been successfully employed as monomers in ring-opening polymerization (ROP) to create novel functionalized polyesters. acs.orgnih.gov Specifically, N-acyl morpholin-2-ones have been shown to undergo organocatalytic ROP to produce poly(aminoesters), a class of biodegradable materials with significant potential for biomedical applications like drug delivery. acs.org The polymerizability of these monomers is highly dependent on the substituent on the ring nitrogen. nih.gov This precedent suggests that N-substituted this compound derivatives could serve as unique monomers. The piperidine moiety would introduce a pendant functional group with a defined stereochemistry into the resulting polymer backbone, offering a route to materials with precisely controlled architectures and properties.

Table 1: Polymerization Behavior of Morpholinone-based Monomers

Monomer TypeSubstituent on NitrogenPolymerizability via ROPResulting Polymer TypeReference
N-Acyl Morpholin-2-one (B1368128)Acyl (e.g., Boc)YesFunctionalized Poly(aminoester) acs.orgnih.gov
N-Alkyl Morpholin-2-oneAlkylNoN/A nih.gov
N-Aryl Morpholin-2-oneArylNoN/A nih.gov

Scaffold for Macrocyclic and Constrained Peptide Design

Restricting the conformational flexibility of peptides is a critical strategy in drug design to enhance binding affinity, selectivity, and metabolic stability. nih.govmagtech.com.cn The introduction of rigid structural elements, such as cyclic scaffolds, can pre-organize a peptide into its bioactive conformation, reducing the entropic penalty of binding. nih.gov The this compound scaffold, containing two saturated heterocyclic rings, is an ideal building block for this purpose.

Incorporating this scaffold into a peptide sequence can serve as a potent "turn mimic," inducing specific secondary structures that are often crucial for protein-protein interactions. nih.gov The defined three-dimensional geometry of the piperidinyl-morpholinone unit can replace flexible portions of a peptide chain to create peptidomimetics with superior pharmacological properties. magtech.com.cn Furthermore, the piperidine nitrogen provides a straightforward point for cyclization, allowing the scaffold to be used as an anchor point in the design of complex macrocyclic peptides, which are of increasing interest for tackling challenging drug targets. nih.gov

Role in Supramolecular Chemistry and Host-Guest Interactions

The principles of molecular recognition, which govern supramolecular chemistry, rely on non-covalent interactions such as hydrogen bonding, electrostatic forces, and hydrophobic effects. The structure of this compound possesses key features that make it a prospective candidate for applications in host-guest chemistry and the design of self-assembling systems.

The scaffold contains multiple hydrogen bond acceptors, namely the carbonyl oxygen and the ether oxygen of the morpholinone ring. It also features a hydrogen bond donor in the form of the piperidine N-H group. This distribution of donors and acceptors provides the basis for forming predictable and stable interactions with complementary guest molecules or with other monomers to form larger, ordered supramolecular structures. By chemically modifying the piperidine or morpholinone rings, it is possible to tune the scaffold's electronic properties and steric profile to create highly selective receptors for specific ions or small organic molecules. While this application remains largely exploratory, the fundamental structural attributes of the scaffold make it a promising platform for future research in molecular recognition.

Design of Linkers and Conjugates for Advanced Chemical Systems

The linker in heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), is a critical determinant of their efficacy. explorationpub.comnih.gov The linker's length, rigidity, and chemical nature dictate the spatial orientation of the two connected moieties, which is crucial for forming a productive ternary complex in the case of PROTACs. nih.gov

Saturated heterocycles like piperidine and piperazine (B1678402) are increasingly used in linker design to impart rigidity. rsc.orgnih.govrsc.org Unlike flexible polyethylene (B3416737) glycol (PEG) or alkyl chains, rigid linkers can reduce the entropic penalty associated with adopting a specific conformation, potentially leading to improved activity. explorationpub.comrsc.org The this compound scaffold is an excellent candidate for a rigid linker component. The piperidine ring offers a non-planar, rigid structure that can help to achieve optimal spacing and orientation between a warhead and an E3 ligase ligand. explorationpub.com Moreover, the inclusion of such heterocyclic linkers has been associated with improved solubility and cell permeability, which are key drug-like properties. explorationpub.comrsc.org The piperidine nitrogen serves as a versatile attachment point, allowing the scaffold to be readily incorporated into diverse and complex bioconjugate systems.

Table 2: Comparison of Common Linker Types in PROTAC Design

Linker TypeKey CharacteristicsPotential AdvantagesReference
Alkyl ChainsFlexible, hydrophobicSimple to synthesize, systematic length variation nih.gov
PEG ChainsFlexible, hydrophilicImproves aqueous solubility and permeability explorationpub.comnih.gov
Piperidine/PiperazineRigid, may be hydrophilicIncreases rigidity, pre-organizes geometry, can improve solubility explorationpub.comrsc.orgnih.gov
Alkynes/TriazolesRigid, planarAccessible via "click chemistry" for modular synthesis nih.gov

Future Research Directions and Unexplored Avenues for 4 Piperidin 3 Ylmorpholin 3 One Research

Innovations in Synthetic Methodology for Enhanced Accessibility and Diversity

The future development and application of 4-Piperidin-3-ylmorpholin-3-one and its analogues are contingent on the availability of efficient, scalable, and versatile synthetic routes. While traditional methods like salifying reactions and hydrogenation have been established, future research should focus on next-generation synthetic strategies to improve accessibility and enable the rapid generation of diverse derivatives. evitachem.com

Key areas for innovation include:

Catalytic Systems: The development of novel metal-catalyzed cyclization reactions could provide more direct and atom-economical pathways to the core structure. mdpi.com For instance, iridium, cobalt, or gold-based catalysts have shown efficacy in constructing substituted piperidine (B6355638) rings through various intramolecular cyclization and dearomatization strategies. mdpi.comajchem-a.com Exploring these catalysts could lead to milder reaction conditions and improved stereoselectivity.

Asymmetric Synthesis: To investigate the stereochemical aspects of the compound's biological activity, the development of robust asymmetric syntheses is paramount. This could involve chiral catalysts, substrate-controlled approaches, or enzyme-catalyzed resolutions to access single enantiomers of this compound and its derivatives. nih.gov

Table 1: Comparison of Synthetic Methodologies for Piperidine-Morpholinone Scaffolds

Methodology Traditional Approach (e.g., Hydrogenation) Innovative Approach (e.g., Catalytic MCR)
Steps Multi-step, sequential Fewer steps, often one-pot
Efficiency Moderate yields, purification required at each step Higher overall yields, reduced waste
Diversity Limited by starting material availability High, allows for varied substituent introduction
Stereocontrol Often produces racemic mixtures Potential for high stereoselectivity
Scalability Can be challenging and costly Amenable to large-scale synthesis

Novel Applications in Materials Science and Polymer Chemistry

Beyond its pharmaceutical potential, the structural features of this compound suggest unexplored applications in materials science. Both piperidine and morpholine (B109124) moieties are known to impart specific properties to larger molecules and polymers. e3s-conferences.orgnih.gov

Future research could investigate the compound's utility in:

Advanced Polymers: As a bifunctional monomer, this compound could be incorporated into polymer backbones, such as polyamides or polyethers. The presence of the heterocyclic rings could enhance thermal stability, modify solubility, or act as a cross-linking site. Morpholine derivatives, in particular, show promise as curing agents and stabilizers in resins. e3s-conferences.org

Bioactive Films and Surfaces: Piperidine-containing compounds have been successfully incorporated into polymeric films to create materials with antimicrobial properties. nih.gov Future work could explore the development of bioactive films based on sodium alginate or poly(vinyl alcohol) that incorporate this compound for potential applications in medical device coatings or active packaging. nih.gov

Corrosion Inhibition: The nitrogen and oxygen atoms in the structure could act as coordination sites for metal ions. This suggests a potential application as a corrosion inhibitor, a known use for morpholine, particularly in steam systems for power plants. e3s-conferences.orgwikipedia.org

Advanced Computational Tools for Predictive Modeling and Design

To accelerate the drug discovery process and rationalize experimental findings, advanced computational tools are indispensable. Applying these methods to this compound can guide the synthesis of more potent and selective analogues while minimizing trial-and-error experimentation.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): By generating a library of derivatives and assessing their biological activity, QSAR models can be developed to correlate specific structural features with functional outcomes. These models can then predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

Molecular Docking: This technique can be used to predict the binding orientation of this compound and its analogues within the active site of a biological target. Docking studies can elucidate key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and can guide the rational design of new derivatives with improved potency.

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic properties of the molecule, such as its molecular orbital energies and charge distribution. This information is valuable for understanding the compound's reactivity and its interaction with biological targets at a quantum-mechanical level. researchgate.net

Table 2: Application of Computational Tools in Drug Design

Computational Tool Purpose Expected Outcome for this compound
QSAR Predict biological activity based on chemical structure. A predictive model to identify key structural motifs for enhanced activity.
Molecular Docking Simulate the interaction between a ligand and a protein target. Identification of the binding mode and key interactions with target proteins.
DFT Calculate electronic structure and properties. Understanding of molecular reactivity and electronic contributions to binding.

Exploration of Emerging Biological Targets and Pathways

The piperidine and morpholine heterocycles are privileged structures found in numerous FDA-approved drugs and biologically active compounds, targeting a wide array of diseases. nih.govijnrd.org This suggests that the therapeutic potential of this compound may extend beyond its currently investigated applications.

Unexplored therapeutic areas could include:

Oncology: Piperidine derivatives have been investigated as anticancer agents, with some compounds showing activity against hematological cancer cell lines. researchgate.net Future studies could screen this compound against various cancer cell lines and explore its potential to modulate key signaling pathways involved in cancer, such as the JAK/STAT or NF-κB pathways. researchgate.net

Neurodegenerative Diseases: The piperidine scaffold is a core component of drugs used to treat Alzheimer's disease, such as donepezil. ijnrd.org Research into the potential neuroprotective effects of this compound and its ability to modulate targets like acetylcholinesterase or butyrylcholinesterase could be a fruitful avenue. ajchem-a.com

Infectious Diseases: Many piperidine-containing natural products exhibit potent antimicrobial and antiviral activities. nih.gov Screening this compound against a panel of bacterial, fungal, and viral pathogens could reveal novel anti-infective properties.

Integration with Automated Synthesis and Robotics Platforms

The convergence of chemistry, robotics, and artificial intelligence is revolutionizing molecular discovery. Integrating the synthesis of this compound into automated platforms could dramatically accelerate the design-make-test-analyze cycle.

Future directions in this area include:

Flow Chemistry: Transitioning the synthesis from traditional batch reactors to continuous flow systems offers numerous advantages, including enhanced safety when handling hazardous reagents, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. thieme-connect.denih.govuc.pt Flow chemistry is particularly well-suited for multi-step syntheses, allowing for the telescoping of reactions without intermediate purification. nih.gov

Robotic Platforms with AI: Fully automated synthesis robots, guided by AI algorithms, can independently plan synthetic routes, execute experiments, and analyze the results to optimize reaction conditions. drugtargetreview.comnih.govresearchgate.net Such a "closed-loop" system could autonomously explore the chemical space around the this compound scaffold, rapidly generating and testing new derivatives to find compounds with optimal properties. acs.org This approach minimizes human intervention and can uncover novel reactivity and unexpected product candidates. drugtargetreview.comacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Piperidin-3-ylmorpholin-3-one, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between morpholine derivatives and functionalized piperidine precursors. For example, reacting morpholine with piperidin-3-one derivatives under controlled pH and temperature conditions can yield the target compound. Optimization strategies include:

  • Using catalysts like trifluoroacetic acid (TFA) to enhance reaction efficiency.
  • Purification via recrystallization or column chromatography to isolate high-purity products.
  • Monitoring reaction progress using thin-layer chromatography (TLC) or HPLC .
    • Key Challenges : Competing side reactions (e.g., ring-opening of morpholine) may reduce yields, necessitating precise stoichiometric control .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms proton environments and stereochemistry, particularly at the piperidine-morpholine junction.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and torsional strain in the fused ring system .
    • Validation : Cross-referencing IR data (e.g., carbonyl stretching at ~1700 cm⁻¹) with computational models ensures structural accuracy .

Advanced Research Questions

Q. How do stereochemical variations at the piperidine and morpholine rings influence biological activity or target binding?

  • Methodological Answer :

  • Stereoselective Synthesis : Enantiomers can be synthesized using chiral catalysts (e.g., BINOL-derived ligands) and evaluated via enzymatic assays.
  • Structure-Activity Relationship (SAR) : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., kinases, GPCRs). For example, the 3-yl substitution on piperidine may enhance hydrogen bonding with active-site residues .
    • Data Contradictions : Discrepancies between in silico predictions and in vitro binding affinities may arise from solvent effects or protein flexibility; MD simulations (e.g., GROMACS) can reconcile these .

Q. What strategies resolve discrepancies between computational predictions (e.g., logP, pKa) and experimental physicochemical data for this compound?

  • Methodological Answer :

  • Experimental Validation : Measure logP via shake-flask assays and compare with DFT-based predictions (e.g., COSMO-RS).
  • Error Analysis : Systematic deviations may indicate limitations in solvation models or protonation state assumptions.
  • Multi-Method Consensus : Combine results from HPLC-derived logD, potentiometric titration (pKa), and computational tools like MarvinSuite .

Q. How can bioisosteric replacement of the morpholin-3-one moiety modulate pharmacokinetic properties?

  • Methodological Answer :

  • Design : Replace morpholin-3-one with oxazolidinone or pyridazinone rings to assess solubility and metabolic stability.
  • In Vitro Testing : Liver microsomal assays (e.g., human CYP450 isoforms) evaluate metabolic pathways.
  • Case Study : Fluorinated analogs (e.g., 4-(5-fluoropyrimidin-4-yl) derivatives) show improved blood-brain barrier penetration in neuropharmacology models .

Q. What are the implications of salt formation (e.g., hydrochloride) on the compound’s solubility and crystallinity?

  • Methodological Answer :

  • Salt Screening : Co-crystallize with HCl, citric acid, or maleic acid, and analyze solubility via UV-Vis spectroscopy.
  • Crystallography : Compare lattice parameters (e.g., unit cell volume) of free base vs. salt forms to assess packing efficiency. Hydrochloride salts often enhance aqueous solubility by 10–100-fold .

Experimental Design Considerations

Q. How can researchers mitigate racemization during the synthesis of enantiopure this compound derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to control stereochemistry during ring closure.
  • Low-Temperature Conditions : Perform reactions at –20°C to minimize thermal racemization.
  • Analytical QC : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What orthogonal analytical methods validate the purity of this compound in complex biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions.
  • NMR Relaxometry : Detect amorphous vs. crystalline contaminants via T1/T2 relaxation times.
  • Reference Standards : Cross-validate with certified materials (e.g., USP-grade reference compounds) .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data between 2D cell cultures and 3D organoid models?

  • Methodological Answer :

  • Model Comparison : 3D models better replicate tissue hypoxia and cell-cell interactions, which may alter IC50 values.
  • Dose-Response Calibration : Normalize results to spheroid volume or ATP content.
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways differentially regulated in 2D vs. 3D systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.